molecular formula C10H12Br2O B13619635 1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene

1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene

Cat. No.: B13619635
M. Wt: 308.01 g/mol
InChI Key: QWGIDKGNBOZKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of two bromine atoms and an ethoxyethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the reaction of 1-bromo-2-ethylbenzene with bromine in the presence of a catalyst to introduce the second bromine atom . The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or ammonia in solvents such as ethanol or water.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution: Products include 1-ethoxyethylbenzene derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Products include aldehydes or carboxylic acids derived from the ethoxyethyl group.

    Reduction: The major product is 1-ethoxyethylbenzene.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene involves its interaction with various molecular targets and pathways. The bromine atoms and the ethoxyethyl group can participate in electrophilic and nucleophilic reactions, respectively . These interactions can lead to the formation of reactive intermediates that further react with other molecules, resulting in the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene is unique due to the presence of both bromine atoms and the ethoxyethyl group, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds.

Properties

Molecular Formula

C10H12Br2O

Molecular Weight

308.01 g/mol

IUPAC Name

1-bromo-2-(2-bromo-1-ethoxyethyl)benzene

InChI

InChI=1S/C10H12Br2O/c1-2-13-10(7-11)8-5-3-4-6-9(8)12/h3-6,10H,2,7H2,1H3

InChI Key

QWGIDKGNBOZKOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(CBr)C1=CC=CC=C1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.